Ethylene Glycol Dibenzyl Ether

Descripción

Contextual Significance in Organic Chemistry

Ethers are a significant class of organic compounds widely utilized as solvents in chemical reactions due to their ability to dissolve a broad range of polar and non-polar substances while being relatively unreactive. alfa-chemistry.comsolubilityofthings.com Their stability in the presence of many acids and bases makes them suitable media for a variety of organic syntheses. solubilityofthings.com

Ethylene (B1197577) Glycol Dibenzyl Ether, specifically, serves as a building block in organic synthesis. Its structure, containing both ether linkages and aromatic rings, allows for its use in the preparation of more complex molecules. The ethylene glycol portion provides a flexible spacer, while the benzyl (B1604629) groups can be involved in various chemical transformations.

Historical Perspectives on Ether Chemistry

The history of ether chemistry is marked by significant discoveries that have shaped the field of organic chemistry. One of the earliest and most versatile methods for synthesizing ethers is the Williamson ether synthesis, developed by Alexander Williamson in the 19th century. britannica.com This reaction, which involves an alkoxide reacting with a primary alkyl halide, was instrumental in proving the structure of ethers. wikipedia.org The Williamson synthesis remains a widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org

Another historical method for ether synthesis is the bimolecular dehydration of alcohols in the presence of acid. britannica.com This method is particularly effective for producing simple, primary alkyl ethers like diethyl ether. britannica.com The first synthesis of an ether-like substance, known then as "sweet oil of vitriol," is credited to Valerius Cordus in 1540, who produced it by distilling sulfuric acid with wine. nih.gov The anesthetic properties of diethyl ether were famously demonstrated in 1846 by William T.G. Morton, a discovery that revolutionized surgery. nih.govwoodlibrarymuseum.org

Current Research Landscape and Emerging Trends

Modern ether chemistry research is increasingly focused on developing more efficient, selective, and environmentally friendly synthesis methods. alfa-chemistry.com Significant progress has been made in creating ethers using weaker alkylating agents at high temperatures (300 °C and above), a method that is highly selective and suitable for industrial-scale production of aromatic ethers. wikipedia.org

A major trend is the move towards "green synthesis," which emphasizes the use of sustainable catalysts, reduced greenhouse gas emissions, and minimized hazardous waste. alfa-chemistry.com Innovative techniques such as heterogeneous catalysis, sonochemical methods, and microwave-assisted reactions are being explored to achieve higher yields and energy efficiency. alfa-chemistry.com

Recently, researchers have taken inspiration from enzymes to develop small-molecule catalysts that can simplify ether synthesis. illinois.edusciencedaily.com These catalysts work by holding the alcohol and alkene reactants in the correct proximity and orientation to facilitate the reaction under mild conditions. illinois.edusciencedaily.com This enzyme-inspired approach has shown the potential to produce a wide variety of ethers, including complex ones that are difficult to synthesize using traditional methods, with greater efficiency and fewer steps. illinois.edusciencedaily.com

Properties of Ethylene Glycol Dibenzyl Ether

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈O₂ | echemi.comnih.govfishersci.ca |

| Molecular Weight | 242.31 g/mol | nih.gov |

| Appearance | Colorless liquid | cymitquimica.com |

| Boiling Point | 210 °C / 10 mmHg | echemi.com |

| Density | 1.06 g/cm³ | echemi.com |

| Refractive Index | 1.551 | echemi.com |

| Flash Point | 127.6 °C | echemi.com |

Chemical Compound Names

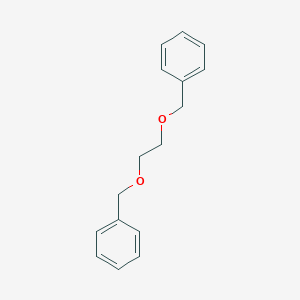

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylmethoxyethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFHYKOBYMYVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-68-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(phenylmethyl)-ω-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10278657 | |

| Record name | Ethylene Glycol Dibenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-22-0 | |

| Record name | Ethane,2-bis(benzyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene Glycol Dibenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene glycol dibenzyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN85P43RRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Ethylene Glycol Dibenzyl Ether

Classical Etherification Approaches

Traditional methods for ether synthesis remain fundamental in the preparation of Ethylene (B1197577) Glycol Dibenzyl Ether. These approaches typically rely on well-established reaction mechanisms that have been widely used in organic synthesis.

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orglibretexts.org The reaction involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon atom bearing a suitable leaving group, typically a halide. wikipedia.org

To synthesize Ethylene Glycol Dibenzyl Ether, the di-alkoxide of ethylene glycol is first formed by treating ethylene glycol with a strong base. Common bases for this deprotonation step include sodium hydride (NaH) or potassium hydride (KH). jk-sci.comyoutube.com This is followed by the reaction with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The reaction can be conceptualized in two sequential steps: the formation of the monoether followed by the formation of the diether.

Reaction Scheme:

Deprotonation: HO-CH₂-CH₂-OH + 2 NaH → Na⁺⁻O-CH₂-CH₂-O⁻Na⁺ + 2 H₂

Nucleophilic Substitution: Na⁺⁻O-CH₂-CH₂-O⁻Na⁺ + 2 C₆H₅CH₂-Br → C₆H₅CH₂-O-CH₂-CH₂-O-CH₂C₆H₅ + 2 NaBr

For this SN2 reaction to be efficient, primary alkyl halides like benzyl bromide are ideal, as they are less prone to competing elimination reactions (E2). masterorganicchemistry.comchem-station.com The use of tertiary or sterically hindered alkyl halides would favor elimination, resulting in the formation of alkenes instead of the desired ether. jk-sci.com The choice of solvent is also crucial, with polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) being preferred as they can solvate the cation of the alkoxide without hindering the nucleophile, thus promoting the SN2 pathway. jk-sci.comchem-station.com

The direct etherification of glycols with alcohols offers a more atom-economical route by eliminating the need for pre-formation of an alkoxide and the use of alkyl halides. This reaction is typically catalyzed by acids, which protonate the hydroxyl group of the benzyl alcohol, allowing it to be displaced by a hydroxyl group from ethylene glycol in a nucleophilic substitution reaction, releasing water as the only byproduct. wikipedia.org

The direct dehydration of two alcohols to form an ether requires elevated temperatures, generally around 125°C or higher, and is catalyzed by acids like sulfuric acid. wikipedia.org However, applying this to produce an unsymmetrical ether like this compound can be complicated by the self-condensation of benzyl alcohol to form dibenzyl ether, a significant side reaction. prepchem.com

Research into the etherification of glycols like glycerol (B35011) with benzyl alcohol provides insight into applicable catalytic systems. Various solid acid catalysts have been investigated to facilitate this transformation, offering advantages in terms of separation and reusability over homogeneous catalysts like p-toluenesulfonic acid (PTSA). researchgate.netscispace.com

| Catalyst | Reactants | Temperature (°C) | Benzyl Alcohol Conversion (%) | Major Product(s) | Reference |

| β Zeolite | Glycerol, Benzyl Alcohol | 120 | 80 | Mono-benzyl glycerol ether (60%), Di-benzyl glycerol ether (38%) | |

| Amberlyst-35 | Glycerol, Benzyl Alcohol | Not specified | 100 | Mono-benzyl glycerol ether (37%), Di-benzyl glycerol ether (20%) | |

| K-10 Montmorillonite (B579905) | Glycerol, Benzyl Alcohol | Not specified | 100 | Dibenzyl ether | researchgate.netscispace.com |

| p-Toluenesulfonic acid | Glycerol, Benzyl Alcohol | Not specified | 100 | Dibenzyl ether | researchgate.netscispace.com |

This table presents data from the etherification of glycerol with benzyl alcohol, a reaction analogous to the synthesis of this compound. The findings illustrate the influence of different acid catalysts on product distribution.

Advanced Synthetic Strategies

To overcome the limitations of classical methods, particularly in terms of selectivity and harsh reaction conditions, advanced synthetic strategies are being explored. These often involve the development of novel catalysts and the use of alternative starting materials.

Recent research has focused on developing sophisticated catalysts that offer higher activity and selectivity for etherification reactions. For the etherification of glycerol with benzyl alcohol, functionalized carbonaceous systems have shown promise. For instance, synthetic carbons functionalized with sulfonic acid groups (–SO₃H) or arylsulfonic acid groups (–PhSO₃H) have demonstrated high catalytic activity.

One study reported that a synthetic carbon catalyst functionalized with –PhSO₃H groups achieved approximately 95% conversion of glycerol after 360 minutes, with the monoether being the major product. Similarly, sulfated zirconia has been used as a catalyst, achieving 70% conversion of benzyl alcohol with product distribution including monoethers, diethers, and the byproduct dibenzyl ether. Graphene oxide has also been patented as a catalyst for the dehydration of benzyl alcohol to dibenzyl ether, noted for its high activity and selectivity under solvent-free conditions. google.com These systems highlight a trend towards using robust, solid-state catalysts that can be easily recovered and reused.

Beyond the conventional alcohol and alkyl halide precursors, alternative strategies are emerging. One approach involves the reductive etherification of aldehydes or ketones with alcohols. nih.gov This method uses a catalyst, such as a well-defined cationic ruthenium hydride complex, to promote the reaction in an aqueous solution with molecular hydrogen as the reducing agent. nih.gov This strategy offers a highly chemoselective route to unsymmetrical ethers without generating wasteful byproducts.

Another novel approach is the catalytic Williamson ether synthesis (CWES) at high temperatures (above 300°C). acs.orgresearchgate.net This process enhances the alkylating power of weak agents like alcohols or esters, allowing them to be used in place of traditional alkyl halides. acs.orgresearchgate.net For example, methanol (B129727) and phenol (B47542) can be converted to anisole (B1667542) and water at 320°C in the presence of catalytic amounts of alkali metal benzoate (B1203000) and phenolate, achieving selectivity up to 99%. acs.org While not demonstrated for this compound specifically, this principle could potentially be adapted.

By-product Formation and Selectivity Control in Synthesis

A significant challenge in the synthesis of this compound is controlling selectivity and minimizing the formation of unwanted by-products.

In the Williamson ether synthesis, the primary competing reaction is E2 elimination, especially when using secondary or tertiary alkyl halides. jk-sci.comchem-station.com However, with a primary halide like benzyl bromide, this is less of a concern. A more pertinent issue can be C-alkylation versus O-alkylation, particularly with phenoxides, though it is less common with simple alkoxides. jk-sci.com The solvent choice can significantly impact selectivity; for instance, in one study, the ratio of O-alkylated to C-alkylated product changed from 72:28 in methanol to 97:3 in acetonitrile. aiche.orgrsc.org

In acid-catalyzed etherification of glycols with benzyl alcohol, the most common and often predominant by-product is dibenzyl ether (BE), formed from the self-condensation of benzyl alcohol. researchgate.net The formation of this by-product is influenced by the catalyst and the reactant molar ratio. Studies on glycerol benzylation have shown that catalysts like K-10 montmorillonite and p-toluenesulfonic acid favor the formation of dibenzyl ether over the desired glycerol ethers. researchgate.netscispace.com Increasing the molar ratio of benzyl alcohol to glycol can also increase the selectivity towards dibenzyl ether. mdpi.com

Selectivity between the desired diether (this compound) and the intermediate monoether (Ethylene Glycol Monobenzyl Ether) is another critical aspect. The reaction proceeds sequentially, and controlling reaction time, temperature, and reactant stoichiometry is essential to maximize the yield of the diether. In catalytic systems, the porous structure of the catalyst can also play a role; for example, the pore structure of β zeolite was found to impair the formation of bulkier di- and tri-benzyl ethers of glycerol, favoring the monoether. researchgate.netscispace.com

| By-product | Reaction Type | Formation Conditions | Method of Control |

| Dibenzyl Ether | Acid-catalyzed etherification | Self-condensation of benzyl alcohol, favored by certain acid catalysts (e.g., K-10, PTSA) and high benzyl alcohol concentration. researchgate.netscispace.commdpi.com | Choice of catalyst (e.g., β Zeolite, Amberlyst-35 show less BE formation), optimization of glycol-to-alcohol molar ratio. |

| Alkene | Williamson ether synthesis | E2 elimination, occurs with secondary or tertiary alkyl halides instead of primary ones. jk-sci.com | Use of primary alkyl halides (e.g., benzyl bromide/chloride). masterorganicchemistry.com |

| Monoether | All methods | Incomplete reaction; an intermediate in the formation of the diether. | Adjusting reaction time, temperature, and stoichiometry of reactants. |

| C-Alkylated Products | Williamson ether synthesis | Side reaction, particularly with ambident nucleophiles like phenoxides. rsc.org | Choice of solvent and reaction conditions. aiche.orgrsc.org |

Mechanistic Investigations of Ethylene Glycol Dibenzyl Ether Reactions

Nucleophilic and Electrophilic Interactions

The mechanistic behavior of Ethylene (B1197577) Glycol Dibenzyl Ether is defined by the dual electronic character of the molecule, specifically the nucleophilicity of the ether oxygens and the electrophilicity of the adjacent carbon atoms.

Nucleophilic Character : The primary sites of nucleophilicity are the lone pairs on the two oxygen atoms. This Lewis basicity allows the molecule to coordinate with Lewis acids and Brønsted acids. acs.org This interaction is the key initiating step in acid-catalyzed cleavage reactions. The ether can also act as a solvent or ligand in reactions involving organometallic reagents, such as Grignard reactions, due to this Lewis basicity, although it is generally considered a stable and unreactive solvent under these conditions. atamanchemicals.com

Electrophilic Character : The carbon atoms adjacent to the ether oxygens, particularly the benzylic carbons (-O-C H₂-Ph), are the principal electrophilic sites. While the C-O bond is strong in the neutral molecule, it becomes highly polarized upon protonation of the ether oxygen. This makes the benzylic carbon highly susceptible to nucleophilic attack. pearson.com In an Sₙ2 mechanism, a nucleophile directly attacks this carbon, displacing the alcohol. In an Sₙ1 mechanism, the protonated ether dissociates to form a stable benzyl (B1604629) carbocation, which is then rapidly attacked by a nucleophile. acs.org

Catalytic Mechanisms Involving Ethylene Glycol Dibenzyl Ether

Catalysis is central to the controlled cleavage of the stable ether bonds in this compound. The most significant catalytic mechanisms are hydrogenolysis and Lewis acid-catalyzed cleavage.

Catalytic Hydrogenolysis: This is a widely used method for debenzylation. organic-chemistry.org The mechanism involves a heterogeneous catalyst, typically a noble metal such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), or Raney Nickel. researchgate.netrsc.org

Adsorption: The benzyl ether adsorbs onto the surface of the metal catalyst.

C-O Bond Cleavage: The benzylic C-O bond undergoes oxidative addition to the metal surface, effectively breaking the bond.

Hydrogenation: Hydrogen, also adsorbed onto the catalyst surface, then cleaves the metal-carbon and metal-oxygen bonds (hydrogenolysis), generating toluene (B28343) and the corresponding alcohol (ethylene glycol).

Studies on analogous molecules like diphenyl ether show that the choice of metal and reaction conditions (temperature, hydrogen pressure) can significantly influence the selectivity of C-O bond cleavage over other potential reactions like ring hydrogenation. pnnl.gov For instance, metals that interact weakly with hydrogen may favor C-O bond scission. pnnl.gov

Lewis Acid Catalysis: Lewis acids, such as boron tribromide (BBr₃), facilitate ether cleavage by a different mechanism. recercat.cat

Coordination: The Lewis acid coordinates to the nucleophilic ether oxygen.

Bond Weakening: This coordination polarizes and weakens the C-O bond, making the benzylic carbon more electrophilic.

Nucleophilic Attack: A nucleophile, often the halide from the Lewis acid itself (e.g., Br⁻), attacks the benzylic carbon in an Sₙ2-type displacement, cleaving the ether.

Ether Cleavage and Functional Group Interconversion Studies

The cleavage of the benzyl ether linkages in this compound is a key functional group interconversion, transforming the ether into its constituent alcohol (ethylene glycol) and a hydrocarbon (toluene). This transformation is a common strategy in organic synthesis, where benzyl ethers are used as protecting groups for alcohols. organic-chemistry.org

The primary methods studied for this conversion are:

Catalytic Hydrogenolysis: This is the mildest and often most preferred method. Using a catalyst like Pd/C and a source of hydrogen (H₂ gas or a transfer agent like formic acid), the benzyl groups are selectively removed to yield ethylene glycol and toluene. organic-chemistry.orgresearchgate.net The reaction is clean and high-yielding, though it is incompatible with other functional groups that are sensitive to reduction, such as alkenes or alkynes.

Acid-Mediated Cleavage: Treatment with strong Brønsted acids like hydrobromic acid (HBr) or hydroiodic acid (HI) cleaves the ether bonds. mdma.ch The mechanism proceeds via protonation of the ether oxygen followed by Sₙ1 or Sₙ2 attack by the halide ion on the benzylic carbon. This method is effective but harsh and not suitable for acid-sensitive substrates. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Reagents like boron tribromide (BBr₃) are highly effective for cleaving benzyl ethers. This method is often used when catalytic hydrogenolysis is not viable.

The table below summarizes key findings from research on these cleavage and interconversion methods for benzyl ethers, which are directly applicable to this compound.

| Reagent/Catalyst | Conditions | Functional Group Transformation | Mechanism Type |

| Pd/C, H₂ | H₂ gas, various solvents (e.g., Ethanol) | Ether → Alcohol + Hydrocarbon | Catalytic Hydrogenolysis |

| Raney-Ni, H₂ | H₂ gas, multiphase systems | Ether → Alcohol + Hydrocarbon | Catalytic Hydrogenolysis |

| HBr or HI | Reflux in aqueous acid | Ether → Alcohol + Benzyl Halide | Acid-Catalyzed Sₙ1/Sₙ2 |

| BBr₃ | Aprotic solvent (e.g., CH₂Cl₂) | Ether → Alcohol + Benzyl Bromide | Lewis Acid-Catalyzed Cleavage |

| I₂ / Et₃SiH | Ethyl acetate | Ether → Alcohol | In situ generated Et₃SiI |

This table presents generalized conditions and transformations for benzyl ethers based on available research. organic-chemistry.orgresearchgate.netrsc.org

Applications of Ethylene Glycol Dibenzyl Ether in Advanced Materials Science

Polymer Chemistry and Material Synthesis

The ether and benzyl (B1604629) components of Ethylene (B1197577) Glycol Dibenzyl Ether contribute to its utility in synthesizing and modifying polymers, influencing properties from biodegradability to mechanical performance.

The synthesis of biodegradable polymers, particularly copolymers of poly(lactic acid) (PLA) and poly(ethylene glycol) (PEG), is a key area of materials research. These copolymers combine the desirable properties of both materials, such as biocompatibility and biodegradability. nih.gov The synthesis often involves the ring-opening polymerization of lactide in the presence of PEG. nih.govresearchgate.net This process creates block copolymers, such as PLA-b-PEG-b-PLA, which have enhanced properties compared to the individual homopolymers. mdpi.com For instance, the inclusion of PEG segments within a PLA matrix improves hydrophilicity and can lead to faster biodegradation rates. nih.gov

The synthesis of these copolymers can be achieved through various methods, including microwave irradiation, which has been shown to be a simple and reliable technique for producing PEG-PLA copolymers. nih.gov The resulting materials, such as poly(lactic acid-co-glycolic acid) (PLGA), are noted for having faster biodegradation rates and lower melting temperatures while maintaining mechanical properties similar to PLA. mdpi.com The ether linkages introduced via the glycol component are crucial for these modified properties. nih.gov

The inherent brittleness of certain biodegradable polymers like poly(lactic acid) (PLA) limits their applications. researchgate.net Plasticizers are added to materials to increase their flexibility and workability. researchgate.netnih.gov Poly(ethylene glycol) (PEG), a key structural component of Ethylene Glycol Dibenzyl Ether, is an efficient and widely used plasticizer for PLA due to its miscibility, non-toxicity, and biodegradability. nih.govnih.gov The addition of PEG increases the chain mobility of PLA, which in turn improves its ductility and toughness. nih.govresearchgate.net

The plasticizing effect is dependent on the molecular weight and concentration of the PEG used. Studies have shown that blending PLA with PEG decreases the glass transition temperature (Tg) and can enhance the crystallization of the PLA matrix. researchgate.netsci-hub.ru This modification leads to a significant increase in the elongation at break, although it often corresponds to a decrease in tensile strength and modulus. nih.govresearchgate.net For example, the addition of 10 wt% PEG 2000 has been identified as effective for achieving a good plasticizing effect in PLA. nih.gov Similarly, related compounds like diethylene glycol dibenzoate have been developed as effective plasticizers for polymers like PVC, showing performance comparable to traditional plasticizers. google.com

Table 1: Effect of PEG Plasticizer on Mechanical Properties of PLA

| Plasticizer (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Strength (MPa) | Flexural Modulus (MPa) |

| Neat PLA | 60.2 | 6.1 | 85.3 | 2980 |

| PLA + 10% PEG 400 | 38.5 | 185.2 | 68.4 | 2450 |

| PLA + 10% PEG 2000 | 39.1 | 210.5 | 72.1 | 2610 |

| PLA + 10% PEG 4000 | 38.8 | 190.7 | 70.5 | 2530 |

| Data sourced from studies on plasticized poly(lactic acid). nih.gov |

Ether compounds play a crucial role in the formation of cross-linked polymer networks, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. youtube.comrsc.org Related compounds, such as ethylene glycol diglycidyl ether (EGDE) and poly(ethylene glycol) diglycidyl ether (PEGDGE), are effective cross-linkers due to their reactive epoxide groups. researchgate.netrsc.org These groups can react with various functionalities on polymer chains, including hydroxyl, carboxyl, and amine groups, under specific conditions (e.g., alkaline pH) to form stable ether bonds. researchgate.netacs.orgresearchgate.net

This cross-linking reaction is utilized to create hydrogels from polymers like chitosan (B1678972) and cationic cellulose. acs.orgnih.gov For instance, PEGDGE can be used to cross-link enzymes and redox mediators to an electrode surface, forming a stable network. rsc.org The reaction involves the ring-opening of the epoxide groups on the diglycidyl ether, which then form covalent bonds with the polymer chains. researchgate.net This process creates a three-dimensional network structure, and the density of this network can be controlled by adjusting reaction conditions. researchgate.netrsc.org The resulting cross-linked materials often exhibit improved properties, such as increased stability and controlled swelling behavior. acs.orgresearchgate.net Lignin, a natural polymer, is itself a cross-linked macromolecule containing ether linkages between its phenylpropanoid subunits. mdpi.com

Surface Science and Interface Phenomena

The amphiphilic nature of certain ether compounds makes them valuable in applications requiring surface modification. A related compound, di(ethylene glycol) benzyl ether, is noted for its emulsifying properties and is used in the formulation of personal care products, coatings, and adhesives. cymitquimica.com Its excellent solubility in various organic solvents and its ability to influence interactions between substances make it a useful coupling agent. cymitquimica.com Similarly, poly(ethylene glycol) is used as an emulsifier to improve the miscibility and stability of polymer blends, such as those containing PLA and starch. nih.gov Other related glycol ethers, like diethylene glycol ethyl ether, are used as solvents for dyes, resins, and inks, and as a component in wood stains and cleaning fluids. atamankimya.com

Advanced Imaging and Clearing Techniques

A significant application for ethers with benzyl groups, specifically Dibenzyl Ether (DBE), is in the field of advanced microscopy for tissue clearing. nih.gov Biological tissues are naturally opaque due to light scattering, which limits the depth of microscopic imaging. labome.com Tissue clearing techniques render samples transparent, enabling three-dimensional visualization of entire organs without the need for physical sectioning. nih.gov

One prominent method, known as 3D imaging of solvent-cleared organs (3DISCO), utilizes DBE as the final refractive index-matching medium. labome.comnih.gov The 3DISCO protocol involves dehydrating the tissue with an organic solvent like tetrahydrofuran (B95107) (THF), followed by lipid extraction with dichloromethane (B109758) (DCM), and finally immersion in DBE. labome.commindresearchfacility.nl DBE has a high refractive index (n=1.562) which helps to homogenize the refractive indices within the tissue, thereby reducing light scatter and making the tissue transparent. nih.govgoogle.com This method has been successfully applied to various tissues, including the brain, spinal cord, and embryos, and is compatible with fluorescence microscopy, offering improved transparency and fluorescence signal preservation compared to other clearing agents. nih.govlabome.com This allows for detailed 3D histological analysis of tissue structure and cellular architecture. nih.gov

Table 2: Key Reagents in 3DISCO Tissue Clearing Protocol

| Step | Reagent | Purpose |

| Dehydration | Tetrahydrofuran (THF) | Removes water from the tissue. labome.commindresearchfacility.nl |

| Delipidation | Dichloromethane (DCM) | Extracts lipids, which are a major source of light scattering. labome.commindresearchfacility.nl |

| Refractive Index Matching | Dibenzyl Ether (DBE) | Renders the tissue transparent for imaging. nih.govlabome.comnih.gov |

| Based on the 3DISCO protocol. labome.comnih.govmindresearchfacility.nl |

Utility in Tissue Clearing for Microscopy

The fundamental principle of tissue clearing is to reduce light scattering within a biological sample by homogenizing the refractive indices of its various components. uconn.edu Biological tissues are optically dense due to the different refractive indices of their constituents, such as water (n ≈ 1.33), lipids (n ≈ 1.45), and proteins (n > 1.5). uconn.edunih.gov This mismatch in refractive indices causes light to scatter, limiting the depth to which light microscopes can effectively image.

This compound (DBE) serves as a clearing agent in several solvent-based tissue clearing protocols. nih.goveinj.org Its utility lies in its high refractive index (n ≈ 1.56), which closely matches that of proteins, the primary component of tissue after dehydration and delipidation. nih.govadelaide.edu.au By immersing a dehydrated and delipidated tissue sample in DBE, the refractive index of the surrounding medium is matched to that of the tissue's protein structure, significantly reducing light scattering and rendering the sample transparent. nih.gov

One of the key advantages of DBE over other clearing agents, such as the traditionally used Benzyl Alcohol and Benzyl Benzoate (B1203000) (BABB) mixture, is its compatibility with fluorescent proteins like Green Fluorescent Protein (GFP). nih.gov While BABB can rapidly quench GFP fluorescence, DBE has been shown to preserve these signals for longer periods, which is crucial for imaging genetically labeled structures within the tissue. nih.goveinj.org This property has made DBE a cornerstone of the 3DISCO (3-Dimensional Imaging of Solvent-Cleared Organs) and iDISCO+ (immunolabeling-enabled 3DISCO) protocols, which are widely used for whole-organ imaging. visikol.comunc.edu

The process typically involves dehydrating the tissue with an organic solvent like tetrahydrofuran (THF) or methanol (B129727), followed by immersion in DBE for final clearing. visikol.comnih.gov The result is a transparent tissue sample that can be imaged in its entirety using techniques like light-sheet fluorescence microscopy, allowing for the detailed visualization of cellular structures and neuronal pathways in three dimensions.

Table 1: Comparison of Refractive Indices of Tissue Components and Clearing Agents

| Substance | Refractive Index (n) |

|---|---|

| Water | ~1.33 |

| Lipids | ~1.45 |

| Proteins | >1.50 |

| Benzyl Alcohol/Benzyl Benzoate (BABB) | ~1.56 |

| This compound (DBE) | ~1.56 |

| Ethyl Cinnamate (ECi) | ~1.56 |

| 2,2'-Thiodiethanol (TDE) | ~1.42-1.52 (concentration dependent) |

This table provides approximate refractive indices. Actual values may vary slightly based on specific conditions and purity.

Protocols for 3D Imaging of Solvent-Cleared Organs

This compound is a key component in several established protocols for the 3D imaging of solvent-cleared organs, most notably the 3DISCO and iDISCO+ methods. einj.orgvisikol.com These protocols have enabled groundbreaking research in neuroscience and developmental biology by allowing for the visualization of complex cellular networks within intact organs.

The 3DISCO (3-Dimensional Imaging of Solvent-Cleared Organs) protocol, developed by Ertürk et al., was a significant advancement in tissue clearing. visikol.com It involves the following general steps:

Fixation: The tissue is fixed, typically with paraformaldehyde (PFA), to preserve its structure.

Dehydration: The water in the tissue is removed by a graded series of a dehydrating agent, such as tetrahydrofuran (THF). visikol.com

Delipidation: Lipids, a major source of light scattering, are removed. In some protocols, dichloromethane (DCM) may be used for this step. visikol.com

Refractive Index Matching: The dehydrated and delipidated tissue is immersed in this compound (DBE), which has a refractive index that closely matches that of the remaining proteins, thus rendering the tissue transparent. nih.govvisikol.com

The iDISCO+ protocol is an evolution of 3DISCO that is optimized for immunolabeling, allowing for the specific labeling of proteins within the cleared tissue. visikol.comunc.edu This enables researchers to visualize the distribution of specific cell types or proteins throughout an entire organ. The core clearing process remains similar to 3DISCO, with the final clearing step involving DBE.

Ultramicroscopy, or light-sheet fluorescence microscopy, is often used to image the large, cleared tissue samples generated by these protocols. nih.gov This imaging technique illuminates the sample from the side with a thin sheet of light, allowing for rapid optical sectioning and the generation of high-resolution 3D images with minimal phototoxicity.

The use of this compound in these protocols has facilitated numerous discoveries, including the mapping of neuronal connections in the brain and the study of organ development and disease progression at a systemic level. nih.gov

Table 2: Overview of a Generic 3DISCO-based Clearing Protocol

| Step | Reagent | Purpose |

|---|---|---|

| 1. Fixation | Paraformaldehyde (PFA) | Preserves tissue structure |

| 2. Dehydration | Graded series of Tetrahydrofuran (THF) or Methanol | Removes water from the tissue |

| 3. Delipidation (optional) | Dichloromethane (DCM) | Removes lipids to reduce light scattering |

| 4. Refractive Index Matching | This compound (DBE) | Renders the tissue transparent for imaging |

This table outlines the general steps. Specific incubation times and reagent concentrations can vary depending on the tissue type and size.

Ethylene Glycol Dibenzyl Ether As a Reagent and Solvent in Organic Transformations

Protecting Group Chemistry for Alcohol Functionalities

In organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This process is known as protection. The benzyl (B1604629) ether is a widely employed protecting group for alcohols due to its ease of formation and its stability under a range of reaction conditions, yet it can be selectively removed when needed. uwindsor.camasterorganicchemistry.com

Ethylene (B1197577) glycol dibenzyl ether serves as a protected form of ethylene glycol. The two hydroxyl groups of ethylene glycol are masked by benzyl groups. This protection is typically achieved through a Williamson ether synthesis, where the sodium salt of ethylene glycol is reacted with benzyl bromide. organic-chemistry.org The resulting benzyl ether is stable to many acidic and basic conditions, as well as to various oxidizing and reducing agents.

The deprotection, or removal of the benzyl groups to regenerate the alcohol functionalities, is commonly accomplished through palladium-catalyzed hydrogenation. organic-chemistry.org This process is efficient and typically proceeds under mild conditions, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org Alternative methods for cleaving benzyl ethers include the use of strong acids, although this is less common and limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

The stability and selective removal of the benzyl protecting group make ethylene glycol dibenzyl ether a useful reagent when the specific introduction of an ethylene glycol unit is required at a later stage of a complex synthesis.

| Protecting Group Strategy | Typical Reagents | Deprotection Method |

| Protection of Alcohols | Benzyl Halide (e.g., Benzyl Bromide), NaH | Pd/C, H₂ (Hydrogenolysis) |

| Formation of Acetals | Ethylene Glycol, Acid Catalyst | Aqueous Acid (H₃O⁺) |

| Silyl Ethers | Trialkylsilyl Halide (e.g., (CH₃)₃SiCl), Base | Fluoride Ion (e.g., TBAF) or Aqueous Acid |

Intermediate in Complex Molecular Synthesis

Benzyl ethers of ethylene glycol and its polymers, polyethylene (B3416737) glycol (PEG), are crucial intermediates in the construction of more complex and functional molecules, particularly in the fields of medicine and materials science. biochempeg.com For instance, di(ethylene glycol) monobenzyl ether is utilized as a PEG linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific proteins within cells. cymitquimica.com

Furthermore, polymers of ethylene glycol with benzyl ether groups are employed in drug delivery systems. taskcm.comcd-bioparticles.net These polymers can be designed to enhance the solubility and stability of drugs that are poorly soluble in water. The benzyl ether groups can be functionalized to allow for the attachment of targeting ligands or to control the release of the encapsulated drug, making them valuable in creating advanced pharmaceutical formulations. taskcm.com The synthesis of such complex molecules often involves the initial use of a protected ethylene glycol derivative, like its benzyl ether, which is then elaborated into the final, functional product.

Solvent Properties in Esterification, Acetal/Ketone, and Cyclization Reactions

The properties of this compound also lend themselves to its use as a solvent in specific organic reactions. Glycol ethers, as a class, are known for their excellent solvent characteristics. sigmaaldrich.cn Di(ethylene glycol) benzyl ether, a related compound, is noted for its high solubility in a wide array of organic solvents, a property that is shared by this compound. cymitquimica.com

In esterification reactions , where an alcohol and a carboxylic acid react to form an ester, the choice of solvent can be critical. A solvent like this compound can be advantageous due to its high boiling point and stability, which allows for reactions to be conducted at elevated temperatures to drive the equilibrium towards the product.

For acetal and ketal formation , ethylene glycol itself is a very common reagent used to protect aldehyde and ketone functional groups by forming a cyclic acetal. youtube.comyoutube.comyoutube.com While this compound would not be the primary reagent for this protection, its nature as a high-boiling point ether makes it a suitable solvent for such transformations, helping to dissolve the reactants and facilitate the reaction. Glycol ethers can participate in the formation of hemiacetals and acetals. sigmaaldrich.cn

The role of a solvent in cyclization reactions is to bring the reactive ends of a molecule into proximity to facilitate ring formation. The molecular structure of this compound can provide a specific solvating environment that may favor certain cyclization pathways.

| Physical Property | Value |

| Molecular Formula | C₁₆H₁₈O₂ chemicalbook.com |

| Boiling Point | 80-110 °C at 0.5 mmHg sigmaaldrich.comsigmaaldrich.com |

| Density | 1.094 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.51 sigmaaldrich.comsigmaaldrich.com |

Advanced Analytical Techniques for Characterization of Ethylene Glycol Dibenzyl Ether

Spectroscopic Methods for Structural Elucidation

Fourier-Transform Infrared Spectroscopy (FT-IR) in Material Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in Ethylene (B1197577) Glycol Dibenzyl Ether. The infrared spectrum of an ether is characterized by a strong C-O stretching absorption. For Ethylene Glycol Dibenzyl Ether, being a mixed aromatic-aliphatic ether, characteristic peaks for both the aromatic and aliphatic C-O stretches are expected. spectroscopyonline.com

Aromatic ethers typically exhibit a strong, sharp absorption band between 1300 cm⁻¹ and 1200 cm⁻¹, attributed to the asymmetric C-O-C stretch. spectroscopyonline.com The saturated, or aliphatic, portion of the ether linkage shows a C-O-C asymmetric stretch in the range of 1140 to 1070 cm⁻¹. spectroscopyonline.com The presence of these distinct peaks provides clear evidence of the dibenzyl ether structure. The FT-IR spectrum would also be notable for the absence of a broad O-H stretching band (around 3300 cm⁻¹), distinguishing it from its precursor, ethylene glycol. libretexts.orgrockymountainlabs.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-O | Asymmetric Stretch | 1300 - 1200 | Strong |

| Aliphatic C-O | Asymmetric Stretch | 1140 - 1070 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

X-ray Diffraction Analysis for Molecular Structure (Based on related compounds)

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ether Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netnih.gov In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the chromatographic column. fda.gov Following separation, the compound is ionized, and the resulting charged fragments are detected by a mass spectrometer.

The mass spectrum of an ether typically shows a weak or absent molecular ion peak. whitman.edumiamioh.edu Fragmentation of aromatic ethers is often characterized by cleavage of the bond beta to the aromatic ring. whitman.eduwhitman.edu For this compound, this would likely result in the formation of a prominent benzyl (B1604629) cation (m/z 91) and other characteristic fragments. The fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification. libretexts.org The use of a high-polarity chromatographic column, such as one packed with polyethylene (B3416737) glycol (PEG), can be particularly advantageous for the analysis of polar analytes like glycol ethers, often allowing for direct analysis without the need for derivatization. mdpi.com

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [C₇H₇]⁺ | 91 | Benzyl cation |

| [C₆H₅CH₂O]⁺ | 107 | Benzyloxonium ion |

| [C₆H₅CH₂OCH₂]⁺ | 121 | Benzyloxymethyl cation |

| [M-C₇H₇]⁺ | 151 | Loss of a benzyl group |

Static Headspace Gas Chromatography with Derivatization

For the analysis of glycols and their ethers in various matrices, static headspace gas chromatography (HS-GC) is a valuable technique, particularly when combined with derivatization. researchgate.netnih.govnih.gov This method is especially useful for analyzing volatile compounds in non-volatile or complex sample matrices. While this compound itself may not be sufficiently volatile for direct headspace analysis, this technique is highly relevant for the analysis of its potential precursors or related, more volatile, glycol compounds.

Derivatization is often employed to increase the volatility and improve the chromatographic properties of polar analytes like glycols. chromforum.orgscispace.comgcms.cz A common derivatization agent for glycols is phenylboronic acid, which reacts with the hydroxyl groups to form more volatile phenylboronate (B1261982) esters. researchgate.netnih.govnih.gov Another approach involves silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. sigmaaldrich.com Although this compound lacks free hydroxyl groups for these specific reactions, the principles of derivatization are crucial in the broader context of glycol ether analysis.

Advanced Spectrophotometric Quantification in Research Applications

Ultraviolet-Visible (UV-Vis) spectrophotometry can be employed for the quantification of this compound in various solutions. This technique relies on the principle that molecules with chromophores, such as the benzyl groups in this compound, absorb light at specific wavelengths in the UV-Vis region of the electromagnetic spectrum. hnue.edu.vn

The benzene (B151609) chromophore exhibits three primary absorption bands around 184, 204, and 256 nm. quimicaorganica.org The presence of substituents on the benzene ring, such as the ether linkage in this compound, can cause a shift in the position and intensity of these absorption bands, a phenomenon known as a bathochromic or red shift. quimicaorganica.orgacs.orgacs.org By measuring the absorbance of a solution at the wavelength of maximum absorption (λmax), and using a calibration curve prepared from standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. The intensity of the absorption is directly proportional to the concentration of the compound in the solution, as described by the Beer-Lambert law.

Computational and Theoretical Studies on Ethylene Glycol Dibenzyl Ether

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For molecules like ethylene (B1197577) glycol dibenzyl ether, methods such as ab initio and Density Functional Theory (DFT) are employed to determine stable conformations and understand reactivity. acs.org

Detailed research findings from studies on the parent molecule, ethylene glycol, show that computational methods can accurately predict its conformational preferences. Ab initio and DFT calculations have identified multiple stable conformers of ethylene glycol, arising from rotations around the C-C and C-O bonds. acs.org These calculations are crucial for understanding the intramolecular hydrogen bonding that dictates the most stable structures.

For ethylene glycol dibenzyl ether, these calculations become more complex due to the presence of the bulky benzyl (B1604629) groups. Key molecular properties that can be determined through quantum chemical calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. nih.gov The HOMO-LUMO energy gap indicates the molecule's resistance to electronic excitation.

Atomic Charge Distribution: Calculating the partial charges on each atom helps to identify nucleophilic and electrophilic sites within the molecule, offering insights into its interaction with other chemical species. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution and are used to predict how a molecule will interact with other molecules. mdpi.com

These computational tools allow for the prediction of reactive sites and the analysis of transition state stability, providing a theoretical foundation for understanding the chemical behavior of this compound. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a detailed picture of conformational dynamics and intermolecular interactions. nih.gov For ethylene glycol and its derivatives, MD simulations are essential for understanding their behavior in the liquid phase and in solution. researchgate.netbohrium.com

Simulations of liquid ethylene glycol have shown that the molecule predominantly adopts a gauche conformation around the O-C-C-O dihedral angle. researchgate.netiisc.ac.in This preference is a result of a balance between intramolecular hydrogen bonding and intermolecular interactions. The choice of force field (e.g., OPLS-AA, GAFF) is critical in accurately reproducing experimental properties like density and heat of vaporization. nih.govresearchgate.net

In the case of this compound, the conformational landscape is significantly more complex. In addition to the torsions within the ethylene glycol backbone, the rotations of the two benzyl groups introduce further degrees of freedom. MD simulations can be used to explore this complex potential energy surface and identify the most populated conformational states.

Key insights from MD simulations include:

Dihedral Angle Distributions: These distributions reveal the preferred conformations of the molecule in a given environment. researchgate.net

Radial Distribution Functions (RDFs): RDFs describe the probability of finding another atom at a certain distance from a reference atom, providing information about the local molecular structure and hydrogen bonding. nih.gov

Hydrogen Bond Dynamics: Simulations allow for the study of the formation and breaking of hydrogen bonds, including their lifetimes. nih.gov

| Conformer (OCCO Dihedral) | Typical Population (Neat Liquid) | Key Feature |

|---|---|---|

| gauche | ~80-90% | Favored due to intramolecular hydrogen bonding and packing effects in the liquid phase. bohrium.comiisc.ac.in |

| trans | ~10-20% | Energetically less favorable in the isolated molecule but present in the liquid. iisc.ac.in |

Modeling of Solvent Effects and Reaction Pathways

The chemical behavior of a molecule is profoundly influenced by its solvent environment. Computational models can simulate these solvent effects and elucidate reaction mechanisms and pathways.

A combined DFT and MD simulation study on the hydrolysis of dibenzyl ether in supercritical water provides a relevant model for understanding similar reactions involving this compound. researchgate.net In this study, DFT was used to calculate the kinetic parameters and determine the structure of the transition state. The results indicated that the transition state was more polar than the reactants. researchgate.net

MD simulations complemented the DFT calculations by estimating solubility parameters, which were then used in a transition-state theory model to predict the reaction rate in supercritical water. researchgate.net The study found that the reaction kinetics were fastest in the most polar environment. researchgate.net Solvation models, such as the COSMO (Conductor-like Screening Model), are often used in conjunction with DFT to represent the effect of solvent polarity on reaction energetics. researchgate.net

Furthermore, computational studies have been used to investigate reaction pathways, such as the photocatalytic generation of ethylene glycol from methanol (B129727) and formaldehyde. researchgate.net These models help to identify key intermediates and transition states, providing a detailed, step-by-step view of the reaction mechanism.

Density Functional Theory (DFT) Applications in Related Glycol Ethers

Density Functional Theory (DFT) is one of the most versatile and widely used computational methods in chemistry and materials science. wikipedia.org It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.

In the context of glycol ethers and related compounds, DFT has been applied to various problems:

Complexation Studies: DFT has been used to study the complexes of glucose-based glycolipid crown ethers with alkali metal cations like Na⁺ and K⁺. These calculations help to understand the coordination and selectivity of these macrocycles. nih.gov The studies investigate the geometric and electronic properties of the host-guest complexes to determine the best fit. nih.gov

Nanomaterial Interactions: DFT simulations are employed to investigate the interaction between polyethylene (B3416737) glycol (PEG) based nanocomposites and drug molecules. nih.gov These studies calculate adsorption energies and analyze charge distributions to understand how a drug binds to a nanocarrier, which is crucial for designing drug delivery systems. nih.gov

Formulation Design: In pharmaceutical sciences, DFT is used to understand drug-excipient interactions, which can impact the stability and release profile of a drug formulation. mdpi.com By calculating interaction energies and analyzing bonding, DFT can guide the design of stable co-crystals and controlled-release systems. mdpi.com

| System | Property Investigated | Significance |

|---|---|---|

| Glucose-based Glycolipid Crown Ethers | Complexation with Na⁺ and K⁺ cations | Understanding ion selectivity and coordination chemistry. nih.gov |

| Graphene Oxide/Polyethylene Glycol Nanocomposite | Adsorption of Cephalexin drug | Designing efficient drug delivery systems. nih.gov |

| Drug-Excipient Systems | Interaction energies, charge distribution | Optimizing drug stability and targeted delivery. mdpi.com |

Environmental Behavior and Remediation Research on Ethylene Glycol Dibenzyl Ether

Biodegradation Pathways in Aerobic and Anaerobic Environments

Direct studies on the biodegradation of Ethylene (B1197577) Glycol Dibenzyl Ether are not presently available. However, insights can be drawn from research on Ethylene Glycol and Dibenzyl Ether individually.

Ethylene Glycol: Ethylene glycol is known to be readily biodegradable under both aerobic and anaerobic conditions. researchgate.netresearchgate.net Microorganisms capable of utilizing ethylene glycol as a carbon source are widespread in the environment. inchem.org The aerobic degradation pathway of ethylene glycol typically involves its oxidation to glycolaldehyde, then to glycolic acid, glyoxylic acid, and finally to oxalic acid before being mineralized to carbon dioxide and water.

Under anaerobic conditions, ethylene glycol can be fermented by various bacteria. nih.gov Methanogenic consortia have been shown to degrade ethylene glycol, producing ethanol, acetate, and methane (B114726) as products. nih.gov The rate of anaerobic degradation can be influenced by the presence of co-substrates and the specific microbial populations present.

Dibenzyl Ether: Research has demonstrated the biodegradation of dibenzyl ether by specific bacterial strains. For instance, Rhodococcus sp. strain DEE5151 has been shown to degrade dibenzyl ether. nih.gov The proposed pathway involves the oxidation of a methylene (B1212753) group, leading to the formation of a hemiacetal which then spontaneously decomposes to benzyl (B1604629) alcohol and benzaldehyde. Benzoic acid has been identified as an intermediate in this degradation pathway. nih.gov The presence of an unsubstituted Cα-methylene moiety is considered a key structural prerequisite for this enzymatic cleavage. nih.gov

Inferred Biodegradation of Ethylene Glycol Dibenzyl Ether: Based on the degradation pathways of its components, the biodegradation of this compound would likely involve the cleavage of the ether linkages. The degradation could potentially be initiated at the benzyl ether linkage, similar to the pathway observed for dibenzyl ether, or at the ethylene glycol ether linkage. The specific pathway and rate of degradation would depend on the enzymatic capabilities of the microbial communities present in a given environment. The presence of both aromatic (benzyl) and aliphatic (ethylene glycol) ether structures may require a consortium of microorganisms with diverse metabolic capabilities for complete mineralization.

| Compound Component | Environment | Key Degradation Steps | Intermediate Products | Final Products |

| Ethylene Glycol | Aerobic | Oxidation | Glycolaldehyde, Glycolic Acid, Glyoxylic Acid, Oxalic Acid | Carbon Dioxide, Water |

| Anaerobic | Fermentation/Methanogenesis | Ethanol, Acetate | Methane, Carbon Dioxide | |

| Dibenzyl Ether | Aerobic | Oxidation of methylene group, ether cleavage | Benzyl alcohol, Benzaldehyde, Benzoic Acid | Further degradation products |

Atmospheric Fate and Photochemical Degradation

Specific data on the atmospheric fate and photochemical degradation of this compound is not available. The following is an assessment based on related compounds.

Ethylene Glycol: In the atmosphere, ethylene glycol is expected to exist predominantly in the vapor phase. The primary atmospheric loss process for ethylene glycol is its reaction with photochemically produced hydroxyl radicals (•OH). researchgate.netnih.gov The atmospheric half-life of ethylene glycol due to this reaction is estimated to be approximately 2 days. researchgate.netnih.gov

General Glycol Ethers: For glycol ethers in general, the dominant atmospheric loss process is the reaction with hydroxyl radicals. ca.gov The atmospheric half-lives for several glycol ethers, such as 2-butoxyethanol (B58217) and 2-ethoxyethanol, are in the range of 0.6 to 0.9 days. ca.gov Reaction products can include hydroxyesters, hydroxyacids, hydroxycarbonyls, and formaldehyde. ca.gov

| Compound/Class | Primary Atmospheric Loss Process | Estimated Atmospheric Half-life |

| Ethylene Glycol | Reaction with hydroxyl radicals | ~2 days researchgate.netnih.gov |

| Various Glycol Ethers | Reaction with hydroxyl radicals | 0.6 - 0.9 days ca.gov |

Environmental Monitoring and Risk Assessment Methodologies

There are no established, specific methodologies for the environmental monitoring and risk assessment of this compound. The approach for such an assessment would likely be based on general principles for organic contaminants and data from its constituent parts.

Environmental Monitoring: For ethylene glycol, monitoring in environmental media such as water, soil, and air can be performed using various analytical techniques. cdc.gov These often involve chromatographic methods like gas chromatography (GC) coupled with a suitable detector. For glycol ethers, biological monitoring of exposure has been conducted by analyzing metabolites in urine. nih.gov Monitoring for this compound would likely require the development of a specific analytical method, probably based on GC or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for sensitive and selective detection.

Risk Assessment: An environmental risk assessment for this compound would involve evaluating its potential for environmental persistence, bioaccumulation, and toxicity (PBT).

Persistence: As discussed, the ethylene glycol portion is readily biodegradable, while the dibenzyl ether portion can be degraded by certain microorganisms. The persistence of the combined molecule is unknown but may be greater than that of ethylene glycol alone.

Bioaccumulation: The bioaccumulative potential of dibenzyl ether has been studied, with a bioconcentration factor (BCF) ranging from 171 to 429 in carp, indicating a potential for bioaccumulation. Ethylene glycol, on the other hand, has a low potential to bioaccumulate. nih.gov The presence of the benzyl groups in this compound suggests a higher potential for bioaccumulation than ethylene glycol.

Toxicity: Ethylene glycol generally exhibits low toxicity to aquatic organisms. inchem.org Dibenzyl ether is very toxic to aquatic life with long-lasting effects. Therefore, this compound may pose a greater aquatic toxicity risk than ethylene glycol.

A comprehensive risk assessment would require empirical data on the physicochemical properties, environmental fate, and ecotoxicity of this compound. In the absence of such data, risk assessments for glycol ethers often rely on data from structurally similar compounds and predictive models. nih.gov

| Parameter | Ethylene Glycol | Dibenzyl Ether | Inferred for this compound |

| Biodegradation | Readily biodegradable researchgate.net | Biodegradable by specific strains nih.gov | Potentially biodegradable, rate unknown |

| Bioaccumulation Potential | Low nih.gov | Moderate (BCF 171-429) | Likely higher than ethylene glycol |

| Aquatic Toxicity | Low inchem.org | Very toxic to aquatic life | Potentially significant aquatic toxicity |

Bioremediation Strategies for Ether Compounds

While specific bioremediation strategies for this compound have not been documented, strategies for other ether compounds, including glycol ethers, can provide a framework.

Bioremediation of ether-containing contaminants often relies on the metabolic activities of microorganisms that can cleave the ether bond. Several bacterial strains have been identified that can degrade various glycol ethers. nih.gov For instance, Pseudomonas and Xanthobacter species have been shown to assimilate ethylene glycol monoalkyl ethers. nih.gov

General Bioremediation Approaches:

Bioaugmentation: This involves the introduction of specific microbial strains or consortia with known ether-degrading capabilities to a contaminated site. The Rhodococcus sp. strain capable of degrading dibenzyl ether could be a candidate for bioaugmentation in sites contaminated with related compounds. nih.gov

Biostimulation: This approach aims to enhance the activity of indigenous microorganisms by adding nutrients, oxygen, or other electron acceptors. For ethylene glycol contamination, enhancing aerobic conditions can stimulate its rapid biodegradation. cdc.gov

Phytoremediation: Plants and their associated rhizosphere microorganisms can be used to remediate contaminated soil and groundwater. While not specific to this compound, this has been explored for other organic pollutants.

Challenges in Ether Bioremediation: The high stability of the ether bond can make these compounds recalcitrant to microbial degradation. The effectiveness of bioremediation can be influenced by factors such as the specific structure of the ether, the presence of co-contaminants, and environmental conditions (e.g., pH, temperature, nutrient availability). For a molecule like this compound, with multiple ether linkages and aromatic rings, a combination of aerobic and anaerobic processes, or a consortium of specialized microorganisms, might be required for effective breakdown.

| Bioremediation Strategy | Description | Applicability to Ether Compounds |

| Bioaugmentation | Introduction of specific microorganisms. | Useful for compounds requiring specialized enzymatic pathways, such as dibenzyl ether. nih.gov |

| Biostimulation | Enhancement of indigenous microbial activity. | Effective for readily biodegradable compounds like ethylene glycol. cdc.gov |

| Phytoremediation | Use of plants to degrade or contain contaminants. | A potential strategy for a range of organic pollutants. |

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing and purifying ethylene glycol dibenzyl ether in academic laboratories?

- Methodological Answer : Synthesis typically involves acid-catalyzed etherification of benzyl alcohol with ethylene glycol derivatives. Purification may require fractional distillation under reduced pressure (≤1 mmHg) to isolate the product with >99% purity . Critical parameters include temperature control (80–120°C), stoichiometric ratios (1:2 for ethylene glycol to benzyl alcohol), and acid catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid). Post-synthesis, confirm purity via GC-MS or NMR to detect residual solvents like dioxane or unreacted benzyl alcohol .

Q. How can researchers select appropriate solvents for solubility studies involving this compound?

- Methodological Answer : Use Hansen Solubility Parameters (HSPs) to predict compatibility. This compound has HSP values of δD ≈ 18.5 MPa¹/², δP ≈ 4.5 MPa¹/², and δH ≈ 6.0 MPa¹/² . Solvents with similar HSPs (e.g., dibutyl phthalate, cyclohexanone) enhance solubility. A comparative table is provided below:

| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Compatibility |

|---|---|---|---|---|

| Dibutyl phthalate | 18.6 | 6.3 | 4.1 | High |

| Cyclohexanone | 17.8 | 6.3 | 5.1 | Moderate |

| Ethyl acetate | 15.8 | 5.3 | 7.2 | Low |

Advanced Research Questions

Q. What role does this compound play as an intermediate in catalytic alkylation reactions?

- Methodological Answer : In amine alkylation, it acts as a transient intermediate during the self-etherification of benzyl alcohol. For example, titanium hydroxide (TiOH-80) catalyzes the conversion of benzyl alcohol to dibenzyl ether, which subsequently reacts with aniline to form secondary amines . Monitor intermediate formation via in-situ FTIR or GC-MS. Kinetic studies suggest a two-step mechanism: (1) etherification and (2) nucleophilic substitution .

Q. How can researchers address contradictions in reported catalytic efficiencies for this compound-mediated reactions?

- Methodological Answer : Discrepancies often arise from catalyst surface area, solvent polarity, or moisture content. For example, zeolite catalysts (e.g., MFI-type) show higher activity in anhydrous conditions due to preserved acid sites . Compare data using standardized protocols (e.g., ISO 10645 for catalytic testing) and control variables like temperature (180–220°C) and substrate-to-catalyst ratios (5:1 to 20:1).

Q. What safety protocols are critical for handling this compound in prolonged in vitro studies?

- Methodological Answer : Adhere to OSHA GHS guidelines: use explosion-proof ventilation (due to flash point ≈120°C), static discharge prevention, and PPE (nitrile gloves, ANSI Z87.1-rated goggles) . Chronic exposure studies recommend a threshold limit value (TLV) of 5 ppm (8-hour TWA) based on neurotoxicological assessments . For spill management, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental release.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.